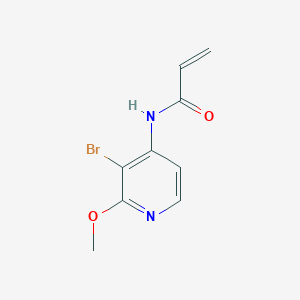
8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, a fascinating organic compound, belongs to the purine family. This class of compounds is well-known for its biological and pharmacological importance. Characterized by its distinct structural motifs, it plays a critical role in various scientific research fields.
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other compounds, it’s plausible that oprea1_574399 could bind to its target(s) and modulate their activity, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically starts with a purine derivative as the base compound. The allylamino group is introduced via a nucleophilic substitution reaction, often involving the treatment of the starting material with an allylamine in the presence of a strong base like potassium carbonate. Conditions such as a controlled temperature range between 50-70°C and inert atmosphere are crucial for optimal yield.
Industrial Production Methods
Industrial production scales up the laboratory synthesis approach, with the primary focus on maximizing yield and purity while minimizing production costs. Continuous flow reactors are commonly employed to achieve consistent reaction conditions. Catalysts and solvents are recycled to adhere to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions in the presence of agents like hydrogen peroxide or potassium permanganate.
Reduction: : It can be reduced using metal hydrides such as sodium borohydride.
Substitution: : The allylamino group can participate in nucleophilic substitution reactions with halides or other electrophilic agents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminium hydride in anhydrous solvents.
Substitution: : Alkyl halides, acyl halides, in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: : Can produce corresponding amine oxides or de-allylated products.
Reduction: : Leads to the formation of saturated amines.
Substitution: : Yields new purine derivatives with varied substituents.
Aplicaciones Científicas De Investigación
8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is utilized in:
Chemistry: : As a precursor in synthesizing more complex purine derivatives.
Biology: : Studying its interaction with enzymes and receptors.
Medicine: : Investigating its potential as an antiviral or anticancer agent.
Industry: : Its derivatives are explored for use in agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Compared to other purine derivatives like caffeine or theobromine, 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique substituent groups that confer distinct biological activities. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine)
Theobromine (3,7-dimethylxanthine)
Theophylline (1,3-dimethylxanthine)
These compounds share a similar purine core but differ in their substituents, impacting their pharmacokinetics and dynamics.
That should provide a thorough look at this compound. Any area you’d like to delve deeper into?
Propiedades
IUPAC Name |
1,3-dimethyl-8-(prop-2-enylamino)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5H,1,6-8H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFSTQPYFKLWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide](/img/structure/B2784051.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2784058.png)

![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)
![ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)
![6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2784070.png)
![2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2784072.png)


